molecular formula C20H30N2O5 B4444180 1-(2,2-dimethylpropanoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide

1-(2,2-dimethylpropanoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide

Cat. No.: B4444180
M. Wt: 378.5 g/mol
InChI Key: DHRPPUFGNIEYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-dimethylpropanoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate pain, appetite, and mood. URB597 has been studied for its potential therapeutic applications in a variety of conditions, including pain, anxiety, and addiction.

Mechanism of Action

1-(2,2-dimethylpropanoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide works by inhibiting FAAH, which increases levels of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the brain and peripheral tissues, leading to a variety of physiological effects, including pain relief, reduced anxiety, and improved mood.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of endocannabinoids in the brain, leading to pain relief, reduced anxiety, and decreased drug-seeking behavior in animal models of addiction. This compound has also been studied for its potential use in the treatment of inflammatory pain and neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,2-dimethylpropanoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide is its specificity for FAAH, which allows for targeted inhibition of endocannabinoid breakdown. However, this compound has a short half-life and may require multiple doses to achieve therapeutic effects. Additionally, this compound may have off-target effects on other enzymes and receptors in the body.

Future Directions

Future research on 1-(2,2-dimethylpropanoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide may focus on its potential therapeutic applications in a variety of conditions, including pain, anxiety, and addiction. Additionally, further studies may be needed to determine the optimal dosing and administration of this compound, as well as its long-term safety and efficacy. Finally, research may also focus on the development of more potent and selective FAAH inhibitors for therapeutic use.

Scientific Research Applications

1-(2,2-dimethylpropanoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. In preclinical studies, this compound has been shown to increase levels of endocannabinoids in the brain, leading to pain relief, reduced anxiety, and decreased drug-seeking behavior in animal models of addiction. This compound has also been studied for its potential use in the treatment of inflammatory pain and neuropathic pain.

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-20(2,3)19(24)22-9-7-13(8-10-22)18(23)21-14-11-15(25-4)17(27-6)16(12-14)26-5/h11-13H,7-10H2,1-6H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRPPUFGNIEYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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